3-Methoxyoxolane-3-carboxylic acid
Description
Contextualization within Oxolane (Tetrahydrofuran) Chemistry
The oxolane, or tetrahydrofuran (B95107), ring is a ubiquitous structural motif found in a vast array of natural products and biologically active compounds. nih.gov This five-membered oxygen-containing heterocycle is a saturated analog of furan (B31954) and serves as a crucial component in the architecture of many complex molecules. acs.org The chemistry of tetrahydrofuran and its derivatives is a well-established and dynamic field within organic synthesis.
Substituted tetrahydrofurans, in particular, have garnered significant attention due to their diverse applications. The position and nature of the substituents on the THF ring dramatically influence the molecule's physical, chemical, and biological properties. The introduction of functional groups allows for further chemical transformations, making substituted oxolanes valuable intermediates in the synthesis of more complex targets. organic-chemistry.org
3-Methoxyoxolane-3-carboxylic acid is a specific example of a 3,3-disubstituted oxolane. The presence of two distinct functional groups, an ether (methoxy) and a carboxylic acid, at the C3 position introduces a quaternary stereocenter, which can exist in enantiomeric forms. This geminal disubstitution imparts unique conformational constraints and electronic properties to the molecule. The synthesis of such 3-substituted and 3,3-disubstituted oxolanes often requires specialized strategies to control regioselectivity and, in the case of chiral molecules, stereoselectivity. nih.gov
Significance as a Chiral Building Block in Organic Synthesis
Chiral building blocks, or synthons, are enantiomerically pure or enriched compounds that are used as starting materials for the synthesis of complex, optically active molecules. rsc.orgresearchgate.net The tetrahydrofuran scaffold is a common feature in many such building blocks due to its prevalence in natural products with important biological activities. nih.gov The stereoselective synthesis of substituted tetrahydrofurans is therefore a critical area of research in organic chemistry. nih.gov
While specific research on the application of this compound as a chiral building block is not widely documented, its structure suggests significant potential. The presence of a chiral quaternary center and two orthogonal functional groups—a carboxylic acid for amide or ester formation and a methoxy (B1213986) group—makes it a versatile synthon. The carboxylic acid can be converted into a variety of other functional groups, while the methoxy group can influence the molecule's reactivity and solubility.
The development of asymmetric syntheses of substituted tetrahydrofurans has been a major focus, employing methods such as:
Intramolecular Cyclizations: Oxa-Michael additions and ring-closures of epoxides are powerful methods for constructing the THF ring with high stereocontrol. researchgate.net
Cycloaddition Reactions: [3+2] cycloadditions can be used to form the oxolane ring in a stereoselective manner. nih.gov
Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool for the asymmetric synthesis of tetrahydrofuran derivatives. researchgate.net
These methods allow for the preparation of a wide range of enantioenriched tetrahydrofurans that can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The hypothetical chiral this compound would be a valuable addition to this toolbox of chiral building blocks.
Historical Development and Initial Syntheses (if available)
However, the synthesis of related 3-substituted and 3,3-disubstituted oxolanes has been a subject of investigation for many years. Early methods often relied on the cyclization of appropriately functionalized acyclic precursors. More recent developments have focused on achieving higher levels of stereocontrol through asymmetric catalysis and the use of chiral starting materials.
For instance, the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid derivatives in high optical purity has been described, highlighting the interest in chiral 3-substituted oxolanes for medicinal chemistry. google.com The general strategies for constructing the oxolane ring, such as intramolecular etherification, have been known for a considerable time and have been continuously refined. acs.org The development of diastereoselective and enantioselective methods is a more recent and ongoing endeavor in this field. nih.govacs.org
Interactive Data Tables
Table 1: Synthetic Strategies for Substituted Oxolanes
| Synthetic Strategy | Description | Key Features |
| Intramolecular Oxa-Michael Addition | Cyclization of a molecule containing both a hydroxyl group and an α,β-unsaturated carbonyl moiety. | Can be catalyzed by acids, bases, or organocatalysts to achieve high stereoselectivity. researchgate.net |
| Intramolecular Epoxide Opening | A tethered alcohol nucleophilically attacks an epoxide to form the tetrahydrofuran ring. | A classic and reliable method, often used in the synthesis of complex natural products. nih.gov |
| [3+2] Cycloaddition | Reaction of a three-atom component (e.g., from a cyclopropane) with a two-atom component (e.g., an aldehyde) to form the five-membered ring. | Can provide rapid access to highly substituted tetrahydrofurans. nih.gov |
| Organocatalytic Asymmetric Synthesis | Use of chiral small molecules to catalyze the formation of the oxolane ring with high enantioselectivity. | A modern and powerful approach for generating chiral tetrahydrofuran derivatives. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-methoxyoxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-9-6(5(7)8)2-3-10-4-6/h2-4H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCACZHFYJMOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methoxyoxolane 3 Carboxylic Acid and Its Precursors
Retrosynthetic Analysis of the 3-Methoxyoxolane-3-carboxylic Acid Scaffold
Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, more readily available starting materials. For this compound (1), several disconnections can be envisioned.
A primary disconnection strategy involves the simplification of the functional groups at the C3 position.
Functional Group Interconversion (FGI): The carboxylic acid can be retrosynthetically derived from a nitrile or an ester, suggesting precursors like 3-methoxyoxolane-3-carbonitrile (2) or a corresponding ester (3). The methoxy (B1213986) group can be traced back to a hydroxyl group, pointing to 3-hydroxyoxolane-3-carboxylic acid or its ester (4) as a key intermediate.
C3-Functional Group Disconnections: Disconnecting the methoxy and carboxyl groups from the oxolane ring leads to a synthon of a C3-cation or C3-anion of the oxolane ring. A practical approach would involve a precursor like 3-oxotetrahydrofuran (tetrahydrofuran-3-one) (5). This versatile intermediate can undergo nucleophilic addition to the carbonyl group to introduce the necessary functionalities.
Oxolane Ring Disconnection: A more fundamental approach is to break the C-O bonds of the heterocyclic ring. This typically points to a 1,4-diol derivative as a precursor, which can undergo intramolecular cyclization. For the target molecule, this would imply a substituted butane-1,4-diol precursor (6), where X and Y represent the carboxylic acid and methoxy group or their synthetic equivalents.
These retrosynthetic pathways suggest that key challenges will include the construction of the quaternary center at C3, the formation of the oxolane ring, and the selective introduction of the methoxy and carboxylic acid groups.
Direct Carbonylation Approaches
Direct carbonylation strategies offer an atom-economical route to introduce carbonyl functionalities. In the context of this compound, a hypothetical direct carbonylation could be envisioned starting from a precursor like 3-hydroxy-tetrahydrofuran (7).
This transformation would involve the carbonylation of the C-H bond at the C3 position. However, direct C(sp³)-H carbonylation of cyclic ethers is a challenging transformation that typically requires specific directing groups or activation. A more plausible, albeit still complex, approach would be a radical-mediated carbonylation. For instance, radical carbonylation/reductive cyclization has been successfully used to construct tetrahydrofuran-3-ones from β-hydroxyalkyl aryl chalcogenides. acs.orgnih.gov This methodology involves the reaction of alkyl radicals with carbon monoxide, typically at high pressures (e.g., 80 atm), followed by cyclization. acs.orgnih.gov
A potential, though unexplored, route could involve the formation of a radical at the C3 position of a suitable oxolane precursor, followed by trapping with carbon monoxide and subsequent functionalization. The table below summarizes conditions used in related radical carbonylation reactions for forming substituted tetrahydrofurans.
| Precursor Type | Reagents & Conditions | Product | Yield (%) | Reference |
| β-Hydroxyalkyl phenyl selenide | CO (80 atm), AIBN, TTMSS | 2,5-disubstituted tetrahydrofuran-3-one | 86 | acs.org |
| Vinylogous carbamate | CO (80 atm), AIBN, TTMSS | 2,5-disubstituted pyrrolidin-3-one | High | |
| Selenol esters | CO (60-80 atm) | Acyl radicals for various carbonyl derivatives | - | acs.org |
While direct carbonylation of the this compound scaffold is not a well-established method, advancements in C-H activation and radical chemistry may offer future possibilities.
Oxolane Ring Formation Strategies
The construction of the tetrahydrofuran (B95107) ring is a cornerstone of this synthesis. Numerous methods have been developed for this purpose, ranging from classical cyclization reactions to modern stereocontrolled approaches.
Cyclization Reactions for Tetrahydrofuran Ring Construction
Intramolecular cyclization is one of the most common and effective methods for forming the oxolane ring. organic-chemistry.org A widely used strategy is the intramolecular Williamson ether synthesis, which involves the cyclization of a haloalcohol. This typically proceeds via an SN2 mechanism. For the synthesis of a 3,3-disubstituted oxolane, a precursor such as a 2-(halomethyl)-2-(hydroxymethyl)propane-1,4-diol derivative could be employed.
Another powerful method is the acid-catalyzed cyclization of diols. For instance, 1,2,4-trihydroxybutane can be cyclized in the presence of a strong acid like p-toluenesulfonic acid (PTSA) to yield 3-hydroxy-tetrahydrofuran. google.com This approach could be adapted to appropriately substituted triols to form the desired scaffold.
Radical cyclizations also provide a versatile entry to tetrahydrofuran derivatives. These reactions often proceed under mild conditions and are tolerant of various functional groups.
Stereocontrolled Ring Closures
While the target molecule, this compound, is achiral at the C3 position, many applications of substituted oxolanes require precise control of stereochemistry. Several methods have been developed for the stereocontrolled synthesis of tetrahydrofurans. combichemistry.com
Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond with high diastereoselectivity. organic-chemistry.org Furthermore, intramolecular alkoxycarbonylation of hydroxyalkenes using a palladium catalyst offers a stereoselective route to functionalized tetrahydrofuran rings. acs.org The condensation of substituted allylsiloxanes with aldehydes is another method that allows for the highly stereoselective construction of 2,3,4,5-tetrasubstituted tetrahydrofurans. nih.gov
These stereocontrolled methods are particularly relevant for synthesizing precursors where stereocenters are installed prior to the formation of the quaternary center at C3. oup.comacs.orgthieme-connect.com
Introduction and Functionalization of the Methoxy Group
The introduction of the methoxy group at a tertiary position is a key step. The most straightforward approach involves the methylation of a tertiary alcohol precursor, such as a 3-hydroxyoxolane-3-carboxylic acid ester (4). Standard methylation procedures can be employed for this transformation.
| Methylating Agent | Base | Solvent | Conditions | Reference |
| Methyl iodide | KOH (pellet) | Solvent-free | Room Temperature | niscpr.res.in |
| Dimethyl carbonate | Alumina or Hydrotalcite | - | - | rsc.org |
| Dimethyl sulfate | K₂CO₃ | Acetone | - | nih.gov |
The reactivity for methylation generally follows the order of primary > secondary > tertiary alcohols, so forcing conditions might be necessary for the methylation of a sterically hindered tertiary alcohol. rsc.org The use of a non-toxic and environmentally friendly reagent like dimethyl carbonate is an attractive option. rsc.org
An alternative strategy involves the cleavage of the ether bond in the tetrahydrofuran ring under acidic conditions, which is a known reaction of ethers, although this is generally considered a decomposition pathway rather than a synthetic one. masterorganicchemistry.com
Introduction and Transformation of the Carboxylic Acid Moiety
The final key functional group to be installed is the carboxylic acid. There are several well-established methods for this transformation, depending on the chosen precursor.
If the synthesis proceeds through a nitrile intermediate, such as 3-methoxyoxolane-3-carbonitrile (2), acidic or basic hydrolysis will yield the desired carboxylic acid.
Alternatively, a precursor with a hydroxymethyl group at the C3 position could be oxidized to the carboxylic acid. This would involve a two-step process of first introducing the hydroxymethyl group and then performing an oxidation, which can be challenging at a quaternary center.
A more direct approach is the carboxylation of an organometallic intermediate. This would involve forming an organolithium or Grignard reagent at the C3 position of a suitable precursor, followed by quenching with carbon dioxide. This strategy, however, requires the generation of a carbanion at the C3 position, which can be difficult to achieve. The carboxylation of various organic molecules is a topic of ongoing research, with a focus on sustainable methods using CO₂. researchgate.net
Finally, if the synthesis starts from a precursor like furan-3-carboxylic acid, hydrogenation of the furan (B31954) ring can lead to the desired tetrahydrofuran-carboxylic acid, although the reactivity for this specific isomer can be low.
Oxidation Pathways to Carboxylic Acids
One of the most fundamental transformations in organic synthesis is the oxidation of primary alcohols or aldehydes to carboxylic acids. In the context of this compound, a precursor such as 3-methoxy-3-(hydroxymethyl)oxolane would be a suitable starting material.
A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the substrate's sensitivity and the desired reaction conditions.
| Oxidizing Agent | Typical Reaction Conditions | Notes |
| Potassium permanganate (KMnO4) | Basic, aqueous solution, followed by acidic workup | Strong oxidant, can sometimes lead to over-oxidation or side reactions. |
| Jones reagent (CrO3 in H2SO4/acetone) | Acidic conditions | Powerful oxidant, but the presence of chromium is a significant environmental concern. |
| Tollens' reagent ([Ag(NH3)2]+) | Mildly basic, aqueous solution | Primarily used for the oxidation of aldehydes. |
| Pinnick oxidation (NaClO2) | Mildly acidic conditions, often with a chlorine scavenger | Highly effective for the oxidation of aldehydes to carboxylic acids with high yields and tolerance for other functional groups. |
For the conversion of a primary alcohol precursor, a two-step process involving initial oxidation to the aldehyde followed by a second oxidation to the carboxylic acid is common. Alternatively, a direct oxidation from the alcohol can be achieved with stronger oxidizing agents. The selection of a specific pathway would necessitate consideration of the stability of the methoxy group and the oxolane ring to the reaction conditions.
Carbon Dioxide Fixation Methodologies (e.g., Grignard reactions with CO2)
Carbon dioxide (CO2) is an abundant, renewable, and non-toxic C1 source, making its use in the synthesis of carboxylic acids a key area of green chemistry. A prominent method for CO2 fixation is the carboxylation of organometallic reagents, such as Grignard reagents.
The synthesis of this compound via this method would likely involve the formation of a Grignard reagent at the C3 position of a 3-halo-3-methoxyoxolane precursor. This organomagnesium intermediate would then react with CO2 to form a magnesium carboxylate salt, which upon acidic workup, would yield the desired carboxylic acid.
Proposed Reaction Scheme:
Formation of Grignard Reagent: 3-Bromo-3-methoxyoxolane + Mg → 3-Bromomagnesio-3-methoxyoxolane
Carboxylation: 3-Bromomagnesio-3-methoxyoxolane + CO2 → Magnesium 3-methoxyoxolane-3-carboxylate
Acidic Workup: Magnesium 3-methoxyoxolane-3-carboxylate + H3O+ → this compound
A key challenge in this approach is the generation and stability of the Grignard reagent, as the presence of the ether oxygen in the oxolane ring could potentially influence its formation and reactivity.
Asymmetric Synthesis of Enantiopure this compound
The C3 position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The development of stereoselective syntheses to obtain a single enantiomer is crucial for applications in pharmaceuticals and materials science.
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed to yield the enantiomerically enriched product.
For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of either the methoxy or the carboxylate group at the C3 position. For instance, a chiral alcohol could be used to form a chiral ester, which could then undergo a diastereoselective reaction at the α-position to the carbonyl group.
| Chiral Auxiliary Type | Example | Application Principle |
| Evans' Oxazolidinones | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Formation of a chiral imide allows for highly diastereoselective alkylation or other modifications of the acyl group. |
| Oppolzer's Sultams | (1S)-(-)-2,10-Camphorsultam | Provides high stereocontrol in a variety of reactions, including Michael additions and aldol reactions. |
| Pseudoephedrine Amides | (1R,2R)-(-)-Pseudoephedrine | Can be used to direct the stereoselective alkylation of enolates derived from the corresponding amide. |
The successful application of this method would depend on the development of a suitable precursor that can be readily attached to a chiral auxiliary and then selectively functionalized at the C3 position of the oxolane ring.
Asymmetric Catalysis for Stereoselective Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical and efficient than the use of stoichiometric chiral auxiliaries.
The enantioselective synthesis of this compound could potentially be achieved through a catalytic asymmetric reaction that establishes the stereocenter at the C3 position. For example, a catalytic asymmetric Michael addition to a suitable α,β-unsaturated precursor could be envisioned. Alternatively, a catalytic asymmetric cyclization of an acyclic precursor could be employed to construct the chiral oxolane ring.
Recent advances in organocatalysis and transition-metal catalysis have provided a wide array of powerful tools for asymmetric synthesis. The development of a specific catalytic system for this compound would be a significant research endeavor.
Chemoenzymatic Transformations
Enzymes are highly efficient and selective catalysts that can perform complex chemical transformations under mild conditions. Chemoenzymatic synthesis combines the advantages of enzymatic and traditional chemical methods.
For the synthesis of enantiopure this compound, an enzymatic resolution of a racemic mixture of the final compound or a key intermediate could be a viable strategy. For instance, a lipase could be used to selectively esterify one enantiomer of a racemic 3-hydroxyoxolane-3-carboxylic acid precursor, allowing for the separation of the two enantiomers. The unreacted enantiomer could then be methylated to afford the desired product.
Alternatively, a biocatalytic desymmetrization of a prochiral precursor could directly generate the enantiomerically enriched target molecule.
Novel Synthetic Approaches and Green Chemistry Considerations
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing this compound, several green chemistry considerations can be applied.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks: Exploring starting materials derived from biomass. For instance, certain furan derivatives, which can be obtained from plant-based sources, could potentially serve as precursors to the oxolane ring rsc.orgrsc.orgresearchgate.net.
Catalysis: Employing catalytic methods (both chemical and enzymatic) to reduce the use of stoichiometric reagents and minimize waste generation.
Safer Solvents and Reagents: Opting for less hazardous solvents and reagents. For example, the use of supercritical carbon dioxide as a reaction medium or the replacement of toxic heavy metal catalysts with more benign alternatives are active areas of research rsc.orgrsc.orgresearchgate.net.
Recent research in the synthesis of functionalized tetrahydrofurans has explored cascade reactions and metal-free C-H functionalization, which represent promising avenues for developing more sustainable synthetic routes rsc.orgrsc.org.
Chemical Transformations and Reactivity Profiles of 3 Methoxyoxolane 3 Carboxylic Acid
Reactions of the Carboxylic Acid Functionality
The conversion of carboxylic acids to esters is a fundamental transformation in organic chemistry, and 3-methoxyoxolane-3-carboxylic acid can readily undergo such reactions. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.commasterorganicchemistry.com
The reaction is typically slow and requires heating. chemguide.co.uk Concentrated sulfuric acid is a common catalyst, though other acids like tosic acid (TsOH) or dry hydrogen chloride gas can also be employed. masterorganicchemistry.comchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com
Transesterification, the conversion of one ester to another, is also a relevant reaction, although it begins with an ester derivative of this compound rather than the acid itself.
Table 1: Common Reagents for Fischer Esterification
| Role | Example Reagents | Purpose |
| Alcohol | Methanol (B129727), Ethanol (B145695), Propanol, Butanol | Provides the alkoxy group of the resulting ester. Often used as the solvent. |
| Acid Catalyst | Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH), Hydrochloric Acid (HCl) | Protonates the carbonyl group to activate the carboxylic acid for nucleophilic attack. masterorganicchemistry.comchemguide.co.uk |
The formation of an amide bond by reacting a carboxylic acid with an amine is a critical transformation, especially in medicinal chemistry and peptide synthesis. nih.govmdpi.com While direct thermal amidation is possible, it often requires high temperatures to drive off the water molecule formed as a byproduct. nih.gov
To achieve amide bond formation under milder conditions, a wide variety of coupling reagents have been developed. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. sciepub.com This strategy is central to peptide synthesis, where preserving stereochemical integrity is crucial. bachem.comwpmucdn.com
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wpmucdn.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to suppress side reactions and reduce the risk of racemization. sciepub.com
Phosphonium (B103445) Salts: Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) convert the carboxylic acid into an activated OBt-ester. They are known for their high efficiency. bachem.com
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and react rapidly to form activated esters, facilitating efficient coupling. bachem.compeptide.com
Other Reagents: Boron-based reagents, such as boric acid or tris(2,2,2-trifluoroethyl) borate, can also catalyze direct amidation reactions. nih.govsciepub.com
These strategies allow for the synthesis of a diverse range of amides from this compound, including its incorporation into peptide chains.
Table 2: Selected Peptide Coupling Reagents
| Reagent Class | Example Reagent | Abbreviation |
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |
| Carbodiimide | N,N'-Dicyclohexylcarbodiimide | DCC |
| Phosphonium | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |
| Uronium/Aminium | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |
| Uronium/Aminium | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation typically requires the use of a powerful reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively converting the acid to the corresponding primary alcohol, (3-methoxyoxolan-3-yl)methanol. libretexts.org
The product of this reduction, (3-methoxyoxolan-3-yl)methanol, is a known and commercially available compound, confirming the viability of this synthetic route. biosynth.comsmolecule.comamericanelements.com It serves as a versatile building block for further synthetic elaborations. smolecule.com
Reduction of a carboxylic acid to an aldehyde is more challenging as the aldehyde is more easily reduced than the starting acid. Therefore, direct reduction to the aldehyde is difficult to stop at the intermediate stage. This conversion is usually accomplished indirectly, for instance, by first converting the carboxylic acid to an acid chloride or other derivative which can then be reduced to the aldehyde using a milder, more selective reducing agent.
Table 3: Reduction of this compound
| Reactant Name | Product Name | Product CAS | Product Formula |
| This compound | (3-methoxyoxolan-3-yl)methanol | 1781054-53-2 | C₆H₁₂O₃ |
To increase the reactivity of the carboxyl group, this compound can be converted into more electrophilic derivatives such as acid halides and anhydrides. These activated forms are valuable intermediates in synthesis, reacting readily with a wide range of nucleophiles. libretexts.orgyoutube.com
Acid Halides: Acid chlorides are the most common acid halides and are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org The reaction converts the hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org
Acid Anhydrides: Anhydrides can be synthesized by several methods. One approach is the dehydration of two molecules of the carboxylic acid, often requiring high temperatures. A more common laboratory method involves the reaction of a carboxylate salt (derived from the carboxylic acid) with an acid chloride. youtube.commasterorganicchemistry.com This allows for the synthesis of either symmetrical or asymmetrical anhydrides. These activated derivatives readily undergo nucleophilic acyl substitution with alcohols to form esters and with amines to form amides. libretexts.org
Decarboxylation reactions involve the removal of the carboxyl group, with the loss of carbon dioxide, to form a new carbon-carbon or carbon-heteroatom bond at the former site of the acid.
Decarboxylative Borylation: A modern and powerful method involves the conversion of carboxylic acids into versatile boronate esters. nih.gov This nickel-catalyzed reaction often requires the initial activation of the carboxylic acid into a redox-active ester (RAE), such as an N-hydroxyphthalimide (NHPI) ester. nih.govillinois.edu The RAE then undergoes decarboxylation and coupling with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This transformation provides direct access to alkyl boronic esters from abundant carboxylic acids, which are highly valuable in drug discovery and for further cross-coupling reactions. nih.govnih.gov
Hunsdiecker Reaction: The classic Hunsdiecker reaction transforms a carboxylic acid into an organic halide with one fewer carbon atom. byjus.comwikipedia.org The process involves first forming the silver salt of the carboxylic acid, which is then treated with a halogen (e.g., bromine). byjus.com The reaction proceeds through a radical mechanism, involving an acyl hypohalite intermediate that undergoes thermal decarboxylation to yield an alkyl radical, which then combines with a halogen radical. wikipedia.orgorganic-chemistry.org Variations of this reaction exist, such as using thallium or mercury salts, or using lead tetraacetate with a halide source (Kochi reaction). byjus.comwikipedia.org
Table 4: Overview of Decarboxylative Reactions
| Reaction Name | Reagents | Product Type | Key Features |
| Decarboxylative Borylation | RAE of the acid, Ni catalyst, B₂pin₂ | Alkyl Boronate Ester | Converts carboxylic acid to a versatile boronic ester. nih.govnih.gov |
| Hunsdiecker Reaction | Silver carboxylate, Br₂ | Alkyl Bromide | Classic method for decarboxylative halogenation. byjus.comwikipedia.org |
| Kochi Reaction (Variant) | Carboxylic acid, Pb(OAc)₄, LiCl | Alkyl Chloride | A modification of the Hunsdiecker reaction using lead(IV) acetate. wikipedia.org |
As a carboxylic acid, this compound is an acidic compound that readily reacts with bases to form carboxylate salts. This is a simple acid-base neutralization reaction. The resulting carboxylate anion is stabilized by resonance.
The formation of specific salts can be a critical step in other reactions. For example, the formation of the silver carboxylate is the prerequisite for the Hunsdiecker reaction. byjus.comwikipedia.org Furthermore, carboxylates are good nucleophiles and can be used in substitution reactions. A common application is the reaction of a carboxylate with an alkyl halide in an Sₙ2 reaction to form an ester, or with an acid halide to form an acid anhydride. youtube.com In pharmaceutical contexts, forming a pharmaceutically acceptable salt of a carboxylic acid is a common strategy to improve the compound's physical properties, such as solubility and stability. google.com
Formation of Hydrazide Derivatives
The carboxylic acid functionality of this compound is a prime site for derivatization, including the formation of hydrazides. These derivatives are valuable intermediates in organic synthesis, often serving as precursors for the construction of various heterocyclic systems or for use in bio-conjugation applications.
The direct reaction of a carboxylic acid with hydrazine (B178648) is generally a low-yielding process. Consequently, the synthesis of 3-methoxyoxolane-3-carbohydrazide (B2452099) typically proceeds through the activation of the carboxylic acid. Common methods involve the conversion of the carboxylic acid into a more reactive species, such as an ester or an acyl chloride, followed by reaction with hydrazine or its derivatives. osti.govresearchgate.netnih.gov
One efficient, one-pot method involves the use of activating agents. For instance, coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or various phosphonium or uranium-based reagents can be employed. The reaction proceeds by the formation of a highly reactive acyl-imidazolide or a similar activated intermediate, which is then readily attacked by hydrazine to furnish the corresponding hydrazide.
Alternatively, the carboxylic acid can be first converted to its methyl or ethyl ester. This esterification can be achieved under standard Fischer esterification conditions (an alcohol in the presence of a catalytic amount of strong acid). The resulting ester of this compound can then be treated with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol or methanol, to yield the desired hydrazide. osti.gov This two-step approach is often reliable and provides good yields of the final product.
A summary of potential reagents for the formation of hydrazide derivatives is presented in Table 1.
| Starting Material | Reagent(s) | Product | Reference |
| This compound | 1. SOCl₂ or (COCl)₂2. H₂NNH₂ | 3-Methoxyoxolane-3-carbohydrazide | researchgate.net |
| This compound | 1. CDI2. H₂NNH₂ | 3-Methoxyoxolane-3-carbohydrazide | nih.gov |
| This compound | 1. ROH, H⁺ (catalytic)2. H₂NNH₂·H₂O | 3-Methoxyoxolane-3-carbohydrazide | osti.gov |
Table 1: Potential synthetic routes to 3-Methoxyoxolane-3-carbohydrazide.
Reactions of the Oxolane Ring System
The tetrahydrofuran (B95107) ring in this compound is a relatively stable five-membered cyclic ether. However, under specific conditions, it can undergo reactions that lead to either the opening of the ring or functionalization at other positions.
Ring-Opening Reactions and Derivatization
The oxolane ring can be cleaved under strongly acidic conditions, particularly in the presence of potent nucleophiles. nih.gov For instance, treatment with strong hydrohalic acids like HBr or HI at elevated temperatures can lead to the opening of the ether linkage. The reaction is initiated by the protonation of the ether oxygen, which makes it a better leaving group. A subsequent nucleophilic attack by the halide ion on one of the adjacent carbon atoms (C2 or C5) results in ring scission.
In the case of this compound, this reaction would be expected to yield a dihalo- or hydroxy-halo derivative of a substituted pentanoic acid. The regioselectivity of the nucleophilic attack would be influenced by steric factors and the electronic nature of the substituents.
Furthermore, certain Lewis acids are also known to promote the ring-opening of tetrahydrofuran. nih.gov These reactions can be utilized to generate functionalized linear chains from the cyclic precursor.
Functionalization at Other Ring Positions
While the C3 position is substituted, the other carbon atoms of the oxolane ring (C2, C4, and C5) are potential sites for further functionalization. The introduction of substituents at these positions can be achieved through various modern synthetic methodologies, most notably through C-H activation strategies. organic-chemistry.org
Palladium-catalyzed C-H arylation, for example, has been successfully applied to tetrahydrofuran itself, leading to the introduction of aryl groups at the C2 position. organic-chemistry.org It is conceivable that similar strategies could be adapted for this compound, although the directing effects of the existing substituents at C3 would need to be carefully considered to control the regioselectivity of the reaction.
Radical-mediated reactions also offer a pathway for the functionalization of the tetrahydrofuran ring. For instance, the generation of a radical at one of the methylene (B1212753) groups (C2, C4, or C5) could be followed by trapping with a suitable radical acceptor to introduce a new functional group.
Reactivity Associated with the Methoxy (B1213986) Group
The methoxy group at the C3 position is a key structural feature of the molecule and exhibits its own characteristic reactivity.
Cleavage Reactions
The ether linkage of the methoxy group can be cleaved under harsh acidic conditions, similar to the oxolane ring itself. Strong acids like HBr and HI can be effective in this transformation. The reaction proceeds via protonation of the methoxy oxygen, followed by a nucleophilic attack of the halide on the methyl group, leading to the formation of a tertiary alcohol at the C3 position and a methyl halide.
Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for the cleavage of methyl ethers and would be expected to convert the methoxy group in this compound to a hydroxyl group. This reaction is often preferred due to its milder conditions compared to the use of strong hydrohalic acids.
Rearrangement Reactions
Under strongly acidic conditions, the methoxy group, or more precisely the oxonium ion formed upon its protonation, could potentially undergo rearrangement. One plausible pathway would be a Wagner-Meerwein type of rearrangement. wikipedia.orgresearchgate.netyoutube.comyoutube.com
Upon protonation of the methoxy group and subsequent loss of methanol, a tertiary carbocation could be formed at the C3 position. This carbocation could then trigger a 1,2-hydride or 1,2-alkyl shift from an adjacent carbon atom of the oxolane ring. Such a rearrangement would lead to the formation of a new, potentially more stable carbocation, which could then be trapped by a nucleophile or undergo elimination to yield a variety of rearranged products. The specific outcome of such a rearrangement would be highly dependent on the reaction conditions and the stability of the involved carbocation intermediates.
A hypothetical rearrangement pathway is depicted below:
Protonation of the methoxy group.
Elimination of methanol to form a tertiary carbocation at C3.
A 1,2-hydride shift from C2 to C3, leading to a more stable carbocation at C2 (stabilized by the adjacent ether oxygen).
Trapping of the new carbocation by a nucleophile.
This would result in a constitutional isomer of the original molecule, showcasing the potential for skeletal reorganization under appropriate conditions.
Mechanistic Investigations of Key Reactions
Detailed mechanistic studies on this compound are not readily found in peer-reviewed literature. However, insights can be drawn from related systems.
Elucidation of Reaction Pathways
The reaction pathways of this compound would likely be dictated by the interplay between the ether and carboxylic acid functionalities. Potential reactions could include esterification, reduction of the carboxylic acid, or ring-opening of the oxolane moiety under specific conditions.
For instance, the reduction of carboxylic acids to primary alcohols is a common transformation, often employing reagents like lithium aluminum hydride or borane-tetrahydrofuran (B86392) complex. The mechanism for the borane (B79455) reduction involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed to yield the alcohol. libretexts.org The presence of the ether oxygen in the oxolane ring could potentially influence the rate and selectivity of such a reduction through intramolecular coordination with the reducing agent.
Furthermore, the oxolane ring itself can undergo cleavage. Studies on the ring-opening of tetrahydrofuran have shown that it can be initiated by frustrated Lewis pairs or under acidic conditions. nih.govacs.org For this compound, intramolecular acid catalysis from the carboxylic acid group could potentially facilitate ring-opening, although this is speculative without direct experimental evidence.
Transition State Analysis
A definitive transition state analysis for reactions involving this compound is not available. Computational chemistry, particularly Density Functional Theory (DFT) calculations, would be instrumental in modeling the transition states of its potential reactions.
For analogous systems, such as the allylation of furanoside derivatives, DFT calculations have been used to investigate the stereoselectivity of the reaction by analyzing the relative energies of the transition states. nih.gov A similar approach for this compound could elucidate the preferred pathways for nucleophilic attack on the carbonyl carbon or for ring-opening reactions. The analysis would need to consider the conformational flexibility of the five-membered oxolane ring and the electronic effects of the methoxy substituent.
Derivatization Strategies and Synthetic Utility of 3 Methoxyoxolane 3 Carboxylic Acid
Precursor in Heterocyclic Synthesis
The carboxylic acid moiety of 3-methoxyoxolane-3-carboxylic acid is a versatile handle for the construction of various heterocyclic rings. Standard transformations of the carboxyl group into amides, esters, and hydrazides can be readily envisioned, providing the necessary precursors for cyclization reactions.
Formation of Oxadiazoles (B1248032) and Related Heterocycles
While direct synthesis of oxadiazoles from this compound has not been extensively documented, the general synthetic routes to 1,3,4-oxadiazoles from carboxylic acids are well-established and offer a clear blueprint for its potential application. A common pathway involves the conversion of the carboxylic acid to an acyl hydrazide, followed by cyclodehydration.
A hypothetical pathway for the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole (B1194373) featuring the 3-methoxyoxolane moiety would involve the initial reaction of this compound with a hydrazine (B178648) derivative to form the corresponding acyl hydrazide. This intermediate could then be reacted with a variety of reagents to effect the cyclization.
Table 1: General Methods for 1,3,4-Oxadiazole Synthesis from Carboxylic Acids
| Reagent/Method | Description | Potential Application with this compound |
| Phosphorus oxychloride (POCl₃) | A common and effective dehydrating agent for the cyclization of diacylhydrazines. | The acyl hydrazide of this compound could be acylated and then cyclized. |
| Triphenylphosphine (PPh₃) / Iodine (I₂) | A milder alternative for dehydrative cyclization. | Offers a potentially less harsh method to preserve the oxolane ring integrity. |
| Carbodiimides (e.g., DCC, EDC) | Used to activate the carboxylic acid for reaction with a hydrazide, followed by cyclization. | Could facilitate a one-pot synthesis from the carboxylic acid. |
The resulting oxadiazole would incorporate the 3-methoxyoxolane scaffold, potentially imparting unique solubility and conformational properties to the final molecule, which could be of interest in medicinal chemistry and materials science.
Building Block for Complex Polycyclic Structures
The inherent functionality of this compound makes it an attractive starting material for the construction of more complex, polycyclic architectures. The oxolane ring can serve as a rigid scaffold, while the carboxylic acid and methoxy (B1213986) groups provide handles for further annulation reactions.
For instance, the carboxylic acid can be used to form a lactone by intramolecular reaction with a hydroxyl group introduced elsewhere on a larger molecular framework. Alternatively, the oxolane ring itself can be a precursor to other ring systems through ring-opening and subsequent recyclization strategies. The synthesis of complex polyketide marine natural products often features tetrahydrofuran (B95107) motifs, showcasing the importance of this core in building intricate molecular architectures. nih.gov
Use in the Synthesis of Specific Organic Compounds
The derivatization of the carboxylic acid to amides, esters, or other functional groups would allow for its incorporation into a wide array of target structures through standard coupling reactions.
Ligand Design and Coordination Chemistry
Carboxylic acids are well-known to act as ligands for metal ions, forming a wide variety of coordination complexes. The oxygen atoms of the carboxylate group can coordinate to a metal center in a monodentate, bidentate, or bridging fashion. Furthermore, the ether oxygen of the oxolane ring in this compound could also participate in coordination, potentially leading to the formation of chelate complexes.
The design of coordination polymers and metal-organic frameworks (MOFs) often relies on polyfunctional carboxylic acid linkers. diva-portal.org While simple monocarboxylic acids are less common as primary building blocks for extended networks, they can be used to functionalize larger ligands or to cap coordination sites on metal clusters. The presence of the oxolane ring could influence the packing and dimensionality of the resulting coordination structures. The coordination chemistry of tetrahydrofuran itself as a ligand is well-established, often coordinating to metal centers through its oxygen atom. acs.orgnih.gov This suggests that the oxolane moiety of this compound could play an active role in its coordination behavior.
Spectroscopic and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.
1D (¹H, ¹³C, ¹⁹F, etc.) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR spectroscopy provides initial, crucial information. In a ¹H NMR spectrum of 3-Methoxyoxolane-3-carboxylic acid , distinct signals would be expected for the methoxy (B1213986) group protons, the protons of the oxolane ring, and the acidic proton of the carboxylic acid. The chemical shifts of the oxolane ring protons would provide insight into their electronic environment, and their splitting patterns would reveal their coupling relationships with neighboring protons. The acidic proton would likely appear as a broad singlet, its chemical shift being dependent on the solvent and concentration.
A ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the quaternary carbon at the 3-position, the methoxy carbon, and the carbons of the oxolane ring.
Two-dimensional (2D) NMR techniques are powerful for establishing connectivity.
COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings within the oxolane ring, confirming the sequence of the methylene (B1212753) groups.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals of the oxolane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, particularly the relative orientation of the methoxy and carboxylic acid groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of This compound with high precision. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the methoxy group, the carboxylic acid group, or cleavage of the oxolane ring, further corroborating the proposed structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the functional groups present in a molecule.
Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the functional groups in This compound . A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, a result of hydrogen bonding. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group. Additionally, C-O stretching vibrations for the ether linkage and the carboxylic acid would be expected in the fingerprint region (typically 1000-1300 cm⁻¹).
Raman spectroscopy , being complementary to IR, would also be used to identify these functional groups. The C=O stretch is typically a strong band in the Raman spectrum as well. Raman spectroscopy is often less sensitive to water, which can be advantageous.
X-ray Crystallography for Solid-State Structure Determination
If a suitable single crystal of This compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the oxolane ring. It would also reveal the intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, in the crystal lattice. This would provide an unambiguous determination of the relative stereochemistry of the substituents at the C3 position.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment
Since This compound possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. By comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the R or S configuration), the absolute stereochemistry of the sample can be assigned. The Cotton effects observed in the CD spectrum, which correspond to the electronic transitions of the chromophores (in this case, the carbonyl group of the carboxylic acid), are highly sensitive to the chiral environment.
Computational and Theoretical Investigations of 3 Methoxyoxolane 3 Carboxylic Acid
Electronic Structure and Bonding Analysis
A comprehensive understanding of the electronic structure is fundamental to elucidating the chemical and physical properties of a molecule.
Density Functional Theory (DFT) stands as a robust computational method for investigating the electronic structure of many-body systems. researchgate.net It is widely utilized in modern computational chemistry due to its favorable balance of accuracy and computational efficiency.
For 3-Methoxyoxolane-3-carboxylic acid, DFT calculations would be performed utilizing a specific functional, such as B3LYP or M06-2X, in conjunction with a suitable basis set like 6-31+G(d,p). researchgate.netnih.gov These calculations can determine the optimized molecular geometry, vibrational frequencies, and a variety of electronic properties. The calculated vibrational frequencies, particularly the characteristic stretching frequency of the carbonyl group (C=O) and the hydroxyl (O-H) group of the carboxylic acid, can be compared with experimental data from infrared (IR) spectroscopy to validate the computational model. researchgate.netchemrxiv.org
Table 1: Illustrative Data from DFT Calculations for a Carboxylic Acid This table presents example data that would be obtained from DFT calculations on a molecule like this compound. The values are for illustrative purposes only.
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -550.123456 | Hartree |
| Dipole Moment | 3.45 | Debye |
| C=O Stretch Freq. | 1750 | cm⁻¹ |
Beyond structural optimization and vibrational analysis, quantum chemical calculations yield a wealth of information regarding the electronic properties of this compound.
Key electronic properties that would be investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap serves as an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.net This is instrumental in predicting intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed description of the bonding within a molecule, including hyperconjugative interactions and charge transfer. uky.edu This can be particularly useful for examining potential intramolecular hydrogen bonding in this compound.
Table 2: Example Electronic Properties for a Carboxylic Acid This table illustrates the kind of electronic property data that would be generated for this compound. The values are hypothetical.
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -7.2 | eV |
| LUMO Energy | -0.5 | eV |
Conformational Analysis and Energy Landscapes
The structural flexibility of the oxolane ring, combined with the rotational freedom of the methoxy (B1213986) and carboxylic acid functional groups, suggests that this compound can exist in multiple conformations.
A comprehensive conformational analysis would be necessary to identify the most stable conformers of the molecule. This typically involves a systematic scan of the potential energy surface. For each identified minimum energy conformation, the relative energy would be calculated to determine its population at a given temperature. The transition states connecting these stable conformers would also be located to determine the energy barriers for interconversion, which dictate the molecule's flexibility. researchgate.net
Table 3: Hypothetical Relative Energies of this compound Conformers This table provides a hypothetical example of the relative energies of different conformations of this compound.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair (equatorial COOH) | 0.00 |
| Chair (axial COOH) | 1.5 |
Reaction Mechanism Predictions and Energetics
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions.
Table 4: Example Energetics for a Hypothetical Reaction of this compound This table illustrates the kind of energetic data that would be calculated for a reaction involving this compound. The values are hypothetical.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.0 |
Computational Elucidation of Reaction Selectivity
Understanding and predicting the outcome of chemical reactions is a primary goal of computational chemistry. For a molecule like this compound, theoretical methods can be employed to predict how it might react with other chemical species, particularly concerning selectivity—such as site-, regio-, and enantioselectivity. digitellinc.comrsc.org
Mechanistic studies are fundamental to predicting reaction outcomes. numberanalytics.comwiley.com Computational chemists use quantum mechanics (QM) methods, like Density Functional Theory (DFT), to map out potential reaction pathways. numberanalytics.com These calculations can determine the Gibbs free energies of transition states and intermediates, which are critical for understanding reaction kinetics. rsc.org The Curtin-Hammett principle, for instance, can be applied to the calculated energies of competing transition states to predict the ratio of reaction products. rsc.org
In recent years, machine learning (ML) has emerged as a powerful tool to augment and accelerate these predictions. digitellinc.comrsc.orgdigitellinc.com ML models can be trained on large datasets of known reactions to predict the outcomes for new substrates. nih.gov For a molecule like this compound, a hybrid approach combining QM calculations for electronic structure details with ML for rapid prediction could efficiently screen potential reactions and identify selective transformations. digitellinc.comnih.gov
Acidity (pKa) Prediction and Solvent Effects
The acidity of a compound, quantified by its pKa value, is a fundamental physicochemical property that governs its behavior in different environments. routledge.com For this compound, the carboxylic acid group is the primary acidic site. Computational methods can predict the pKa by calculating the Gibbs free energy change of the deprotonation reaction. kyushu-u.ac.jp
This calculation is heavily influenced by the solvent, as the charge of the molecule changes upon protonation or deprotonation. kyushu-u.ac.jp Therefore, accurate solvation models are crucial. These models fall into two main categories:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with specific dielectric properties. kyushu-u.ac.jp
Explicit Solvation Models: These models involve including a number of individual solvent molecules around the solute, providing a more detailed, microscopic picture of solute-solvent interactions, such as hydrogen bonding. mdpi.com
Various computational approaches exist for pKa prediction, ranging from quantum chemical calculations to machine learning models trained on extensive experimental pKa databases. routledge.comkyushu-u.ac.jpresearchgate.netresearchgate.net For instance, methods have been developed that can predict the pKa of a compound in various non-aqueous solvents, which is of great importance in many areas of chemistry. acs.org These predictions are vital for understanding how this compound would behave in different chemical and biological systems.
Stereochemical Properties and Chiroptical Property Calculations
The carbon atom at the 3-position of the oxolane ring in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). Computational methods are invaluable for studying the three-dimensional structure and chiroptical properties of such molecules. mdpi.com
Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a key experimental technique for determining the absolute configuration of a chiral molecule. mdpi.comaip.org The power of computational chemistry lies in its ability to predict these spectra. The process typically involves:
Generating the 3D structures of both possible enantiomers (R and S).
Performing quantum chemical calculations (often using Time-Dependent Density Functional Theory, or TD-DFT) to predict the CD spectrum for each enantiomer. aip.orgmdpi.com
Comparing the calculated spectra to the experimental spectrum. A match allows for the unambiguous assignment of the absolute configuration. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic behavior of molecules over time. bioinformaticsreview.com For this compound, an all-atom MD simulation could reveal crucial information about its conformational landscape, solvation, and interactions with other molecules. rsc.org
In a typical MD simulation, the molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water). bioinformaticsreview.comacs.org The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of every atom over time. bioinformaticsreview.com
Such simulations can be used to:
Explore Conformational Space: Identify the most stable conformations of the molecule and the energy barriers between them.
Study Solvation: Analyze the structure of the solvent around the solute, including the number and lifetime of hydrogen bonds. acs.org
Predict Properties: MD simulations can be used as a basis to calculate various properties, such as solubility, by simulating the growth and dissolution of a crystal in solution. acs.orgresearchgate.net
While no specific MD studies have been published for this compound, the methodology is well-established and could provide deep insights into its behavior at the molecular level. bioinformaticsreview.comacs.org
Future Research Directions and Emerging Methodologies
Exploration of Catalytic Asymmetric Transformations
The presence of a stereocenter in 3-Methoxyoxolane-3-carboxylic acid makes it a prime candidate for the application of catalytic asymmetric transformations. researchgate.netnih.govrsc.orgrsc.orgkyoto-u.ac.jpbeilstein-journals.orgmdpi.comnih.govresearchgate.netdntb.gov.uarsc.org Future research could focus on developing novel chiral catalysts for the enantioselective synthesis of this compound and its derivatives. researchgate.netnih.govrsc.orgrsc.orgkyoto-u.ac.jpbeilstein-journals.orgmdpi.comnih.govresearchgate.netdntb.gov.uarsc.org This could involve organocatalysis, transition-metal catalysis, or biocatalysis to control the stereochemistry at the C3 position. nih.gov For instance, asymmetric Michael additions to α,β-unsaturated precursors could be a viable strategy. rsc.orgkyoto-u.ac.jpbeilstein-journals.org The development of bifunctional catalysts that can orchestrate cascade reactions to build the oxolane ring with concomitant installation of the chiral center is another promising avenue. researchgate.netnih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the synthesis and screening of derivatives of this compound, the integration of flow chemistry and automated synthesis platforms will be crucial. nih.govresearchgate.netnih.govfu-berlin.denih.govchemrxiv.orgdurham.ac.ukbeilstein-journals.orgnih.gov Flow chemistry offers advantages such as precise control over reaction parameters, enhanced safety, and ease of scalability. nih.govdurham.ac.ukbeilstein-journals.orgnih.gov Automated platforms can enable high-throughput synthesis of libraries of derivatives by systematically varying substituents on the oxolane ring or modifying the carboxylic acid moiety. nih.govresearchgate.netnih.govfu-berlin.dechemrxiv.org This approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Organic Molecules
| Feature | Batch Synthesis | Flow Synthesis |
| Reaction Scale | Difficult to scale up | Easily scalable by extending reaction time |
| Safety | Handling of hazardous intermediates can be risky | Improved safety due to small reaction volumes and better heat transfer |
| Reaction Control | Less precise control over temperature and mixing | Precise control over reaction parameters |
| Reproducibility | Can be variable between batches | High reproducibility |
| Automation | More challenging to automate | Readily integrated with automated systems |
Computational Design and Prediction of Novel Derivatives with Desired Reactivity Profiles
Computational chemistry will play a pivotal role in guiding the future development of this compound chemistry. Density Functional Theory (DFT) calculations and other computational models can be employed to predict the reactivity of the molecule and its derivatives. youtube.comkhanacademy.orgyoutube.com This includes understanding the influence of substituents on the electronic properties of the oxolane ring and the carboxylic acid group. youtube.comkhanacademy.orgyoutube.comlibretexts.org Such predictions can help in the rational design of novel derivatives with tailored reactivity for specific applications, for example, by fine-tuning the electrophilicity or nucleophilicity of different positions in the molecule. libretexts.org
Expanded Utility as a Chirality Source in Organic Synthesis
The inherent chirality of this compound can be leveraged for its use as a chiral building block or a chiral ligand in asymmetric synthesis. kyoto-u.ac.jpresearchgate.netrsc.orgmdpi.com Future research could explore its application as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction, and then subsequently removed. Furthermore, derivatives of this compound could be designed to act as chiral ligands for transition metal catalysts, enabling a wide range of enantioselective transformations. researchgate.net The rigid oxolane scaffold could provide a well-defined chiral environment around the metal center, leading to high levels of stereocontrol.
Multi-Component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful strategy for rapidly building molecular complexity. nih.govtcichemicals.comnih.govresearchgate.netbeilstein-journals.org Future work could focus on designing MCRs that incorporate the this compound scaffold. For example, the carboxylic acid functionality could participate in Passerini or Ugi reactions, allowing for the one-pot synthesis of diverse libraries of complex molecules containing the oxolane core. nih.govtcichemicals.com This approach would be highly efficient in terms of step economy and could lead to the discovery of novel compounds with interesting biological or material properties. nih.gov
Q & A
Q. Advanced
- Chiral resolution : Employ chiral auxiliaries (e.g., (R)- or (S)-BINOL) during synthesis to enforce stereochemical control. Post-synthesis, use chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry to verify enantiomeric excess .
- Crystallography : Single-crystal X-ray diffraction confirms absolute configuration, especially when NMR data are ambiguous .
What spectroscopic and analytical techniques are critical for structural validation?
Q. Basic
- NMR : 1H NMR (δ 3.2–3.5 ppm for methoxy protons; δ 4.1–4.3 ppm for oxolane ring protons) and 13C NMR (δ 170–175 ppm for carboxylic carbon) .
- IR : Strong absorption at 2500–3300 cm⁻¹ (carboxylic O-H stretch) and 1700–1750 cm⁻¹ (C=O stretch) .
- Mass spectrometry : ESI-MS (expected [M+H]+ at m/z 161.17) .
How should researchers address contradictory bioactivity data across studies?
Q. Advanced
- Dose-response profiling : Conduct assays at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Target validation : Use knockout cell lines or competitive binding assays to confirm specificity. Cross-reference with structurally analogous compounds (e.g., 3-Methyloxane-4-carboxylic acid) to identify scaffold-specific interactions .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
What solvent systems optimize reactivity in amidation or esterification reactions?
Q. Basic
- Polar aprotic solvents : DMF or DMSO enhance nucleophilicity in coupling reactions (e.g., EDC/HOBt-mediated amidation).
- Aqueous-organic biphasic systems : Use THF/water (1:1) for hydrolytic stability testing. Adjust pH to 4–6 to minimize undesired hydrolysis .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Q. Advanced
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or β-lactamases. Prioritize derivatives with hydrogen-bonding interactions at the carboxylic acid moiety .
- MD simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
What strategies mitigate degradation during long-term storage?
Q. Basic
- Storage : –20°C under argon in amber vials to prevent photodegradation.
- Stabilizers : Add 1–2% (w/v) ascorbic acid to aqueous solutions to inhibit oxidative decomposition .
How do steric and electronic effects influence regioselectivity in substitution reactions?
Q. Advanced
- Steric effects : The methoxy group at C3 creates steric hindrance, favoring nucleophilic attack at the less hindered C2 or C4 positions of the oxolane ring.
- Electronic effects : Electron-withdrawing carboxylic acid group directs electrophilic substitutions to meta positions in aromatic derivatives. DFT calculations (e.g., Gaussian 16) can map electrostatic potential surfaces to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
